molecular formula C23H20ClN3O2S2 B2716237 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1260986-87-5

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2716237
CAS No.: 1260986-87-5
M. Wt: 470
InChI Key: JNBGNAGTUMONAA-UHFFFAOYSA-N
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Description

The compound “2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide” features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-chlorophenyl group. A sulfanyl (-S-) linker at position 2 connects to an acetamide moiety, which is further substituted with a 4-isopropylphenyl group. The 4-chlorophenyl and isopropyl groups likely enhance lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-14(2)15-3-7-17(8-4-15)25-20(28)13-31-23-26-19-11-12-30-21(19)22(29)27(23)18-9-5-16(24)6-10-18/h3-12,14H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBGNAGTUMONAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, including antibacterial, antifungal, and enzyme inhibition activities.

  • Molecular Formula : C23H20ClN3O2S2
  • Molar Mass : 470.0068 g/mol
  • CAS Number : 354795-79-2

Antibacterial Activity

Research indicates that compounds similar to this derivative exhibit significant antibacterial properties. For instance, a study found that thieno[3,2-d]pyrimidine derivatives demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The effectiveness was quantified using Minimum Inhibitory Concentration (MIC) values, with the most active compounds showing MIC values ranging from 1 to 10 µg/mL.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively:

  • Acetylcholinesterase (AChE) Inhibition :
    • AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds similar to the one have shown promising results with IC50 values ranging from 0.63 to 6.28 µM against AChE .
  • Urease Inhibition :
    • Urease inhibitors are important for treating infections caused by Helicobacter pylori. The compound demonstrated strong urease inhibitory activity with IC50 values significantly lower than standard drugs .

Study on Thieno[3,2-d]pyrimidine Derivatives

A study synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their biological activities. The results highlighted that derivatives with the chlorophenyl group exhibited enhanced antibacterial activity compared to their non-chlorinated counterparts. The study utilized both in vitro and in vivo models to assess efficacy .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of the compound with target enzymes. These studies indicated that the compound binds effectively to the active sites of AChE and urease, suggesting a mechanism of action that involves competitive inhibition .

Table of Biological Activities

Activity TypeTarget Organism/EnzymeIC50/MIC ValueReference
AntibacterialSalmonella typhi1–10 µg/mL
AntibacterialBacillus subtilisModerate activity
AChE InhibitionHuman AChE0.63–6.28 µM
Urease InhibitionHelicobacter pyloriStrong activity

Comparison with Similar Compounds

Cyclopenta-Fused Thienopyrimidine ()

A closely related analog (RN: 765905-66-6) replaces the dihydrothienopyrimidine core with a cyclopenta[4,5]-fused system, introducing additional rigidity and conformational constraints. This modification may alter binding affinity to enzymatic targets due to reduced flexibility and increased planarity .

Thieno[2,3-d]pyrimidine Derivatives ()

The compound “2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide” (RN: 378775-68-9) features a thieno[2,3-d]pyrimidine core with an ethyl group at position 6 and a nitro-substituted acetamide.

Substituent Variations

Acetamide Substituents

  • 4-Methylphenyl vs. 4-Isopropylphenyl ( vs.
  • 4-Nitrophenyl () :
    The nitro group increases polarity, which may improve solubility but reduce passive diffusion across biological membranes .

Aromatic Ring Modifications

  • 3,4-Difluorophenyl () :
    In “2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide”, fluorination enhances metabolic stability and introduces hydrogen-bonding interactions, as observed in its crystal structure (N–H⋯O and C–H⋯F interactions) .

Physicochemical and Structural Data

Table 1: Key Properties of Selected Analogs

Compound ID/RN Core Structure Acetamide Substituent clogP* Notable Features Reference
Main Compound Thieno[3,2-d]pyrimidin-4-one 4-Isopropylphenyl ~3.8 High lipophilicity, rigid core
765905-66-6 () Cyclopenta-fused core 2-Isopropylphenyl ~4.2 Enhanced rigidity, planar conformation
378775-68-9 () Thieno[2,3-d]pyrimidin-4-one 4-Nitrophenyl ~2.5 Electron-withdrawing nitro group
687563-43-5 () Thieno[3,2-d]pyrimidin-4-one 4-Methylphenyl ~3.3 Reduced steric bulk
C₁₄H₁₀ClF₂NO () Simple acetamide 3,4-Difluorophenyl ~2.9 Fluorine-mediated stability and H-bonding

*clogP values estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural integrity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR; 1H and 13C) is critical for mapping proton and carbon environments, particularly to confirm the thienopyrimidine core and substituent positions. Mass Spectrometry (MS) validates molecular weight, while Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) assess purity at intermediate and final stages .

Q. What synthetic routes are commonly employed for preparing this thienopyrimidine derivative?

  • Answer : The synthesis involves three key steps:

Core formation : Cyclocondensation of thiophene and pyrimidine precursors under reflux with acetic acid.

Sulfanyl group introduction : Nucleophilic substitution using thiourea or potassium thioacetate.

Acetamide coupling : Reaction of the sulfanyl intermediate with 4-isopropylphenylamine in dimethylformamide (DMF) at 60–80°C .

Q. How is purity assessed during synthesis?

  • Answer : TLC monitors reaction progress using silica plates and UV visualization. Quantitative purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase). Elemental analysis (C, H, N) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can solvent selection and reaction temperature be optimized to improve the yield of the sulfanyl acetamide coupling step?

  • Answer : Polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) enhance nucleophilicity in the coupling step. Elevated temperatures (70–80°C) and bases like potassium carbonate improve reaction kinetics. Real-time TLC (hexane/ethyl acetate 7:3) identifies by-products, enabling adjustments to solvent ratios .

Q. What strategies resolve discrepancies between computational predictions and experimental biological activity data?

  • Answer :

  • Re-evaluate docking parameters : Adjust force fields in molecular dynamics simulations to account for solvent effects and protein flexibility.
  • Validate purity : Use HPLC-MS to exclude degradation products.
  • Dose-response assays : Perform IC50 determinations across multiple cell lines to account for variability.
  • Comparative studies : Test structural analogs (e.g., methoxy or methyl substituents) to isolate substituent effects .

Q. How does crystal structure analysis inform molecular interaction studies?

  • Answer : X-ray crystallography reveals conformational stability, hydrogen bonding (e.g., between the acetamide carbonyl and active-site residues), and π-π stacking of the chlorophenyl group. For example, related compounds show that chloro substituents enhance lattice stability via halogen bonding .

Q. What methodological approaches investigate the compound’s mechanism of action in cellular pathways?

  • Answer :

  • Kinase inhibition assays : Measure ATPase activity using recombinant kinases (e.g., EGFR or VEGFR2).
  • Western blotting : Quantify phosphorylation levels of downstream targets (e.g., MAPK/ERK).
  • siRNA knockdown : Silence putative targets to confirm functional relevance.
  • Molecular dynamics : Simulate binding modes to refine structure-activity relationships .

Q. How do structural modifications in analogous thienopyrimidines affect biological activity?

  • Answer : Key substituent effects include:

ModificationBiological EffectSource
4-Methoxy phenylIncreased lipophilicity and BBB penetration
Chlorophenyl substitutionEnhanced kinase inhibition (IC50 < 1 µM)
Acetamido → methylsulfonylReduced cytotoxicity (higher LD50)

Notes on Data Contradictions

  • Variability in biological assays : Discrepancies may arise from differences in cell line genetic backgrounds or assay conditions (e.g., serum concentration). Standardize protocols across labs and include positive controls (e.g., staurosporine for kinase assays) .
  • Synthetic yields : Contradictory yields reported in literature often stem from trace moisture in reactions. Use molecular sieves or anhydrous solvents for moisture-sensitive steps .

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